molecular formula C10H14N4O2 B4919670 N,N'-1,3-phenylenebis(2-aminoacetamide)

N,N'-1,3-phenylenebis(2-aminoacetamide)

Cat. No.: B4919670
M. Wt: 222.24 g/mol
InChI Key: KZJQGCYRXSDAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,3-phenylenebis(2-aminoacetamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(2-aminoacetamido)phenylene or BAPTA, and it has a molecular formula of C16H18N4O2. In

Scientific Research Applications

N,N'-1,3-phenylenebis(2-aminoacetamide) has been extensively studied for its potential applications in various fields. In biology and biochemistry, it has been used as a chelator of calcium ions and a fluorescent probe for calcium imaging. It has also been used as a tool to study the role of calcium ions in various cellular processes, including cell signaling, apoptosis, and neurotransmitter release.
In addition, N,N'-1,3-phenylenebis(2-aminoacetamide) has been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to chelate calcium ions has been shown to inhibit the growth of cancer cells and reduce the toxicity of amyloid-beta peptides in Alzheimer's disease.

Mechanism of Action

The mechanism of action of N,N'-1,3-phenylenebis(2-aminoacetamide) is based on its ability to chelate calcium ions. Calcium ions play a critical role in various cellular processes, including muscle contraction, cell signaling, and gene expression. By chelating calcium ions, N,N'-1,3-phenylenebis(2-aminoacetamide) can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-1,3-phenylenebis(2-aminoacetamide) are diverse and depend on the specific application. In cellular and molecular biology, it has been shown to affect calcium signaling and regulate various cellular processes. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and reduce the toxicity of amyloid-beta peptides in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N'-1,3-phenylenebis(2-aminoacetamide) has several advantages for lab experiments, including its high purity and yield, and its ability to chelate calcium ions. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N,N'-1,3-phenylenebis(2-aminoacetamide). One potential area of research is the development of new drug candidates based on this compound for the treatment of various diseases. Another potential area of research is the use of this compound as a tool for studying calcium signaling and cellular processes in more detail. Additionally, further studies are needed to explore the potential toxicity and safety of this compound in various applications.

Synthesis Methods

The synthesis of N,N'-1,3-phenylenebis(2-aminoacetamide) involves the reaction of 1,3-phenylenediamine with diethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been widely used in scientific research, and it has been reported to yield high purity and yield of the compound.

Properties

IUPAC Name

2-amino-N-[3-[(2-aminoacetyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQGCYRXSDAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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